5-({[2-(1-azepanylcarbonyl)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide
Overview
Description
5-({[2-(1-azepanylcarbonyl)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.16714214 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Evaluation
- Synthesis and Anticancer Evaluation : Compounds similar to 5-({[2-(1-azepanylcarbonyl)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide have been synthesized and evaluated for their anticancer properties. A study by (Ravichandiran et al., 2019) explored phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating potent cytotoxic activity against various cancer cell lines while showing low toxicity in normal cells. These compounds also induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents.
Antimicrobial Activity
- Antimicrobial Activity : Another study focused on the antimicrobial activity of sulfonamides containing similar structural elements. (Krátký et al., 2012) synthesized and characterized novel sulfonamides that demonstrated activity against a range of bacteria and Mycobacterium species, highlighting the potential of these compounds in treating bacterial infections.
Structural Analysis
- Structural Analysis of Related Compounds : The structure of similar compounds, such as glibenclamide, has been studied to understand their physical and chemical properties. (Sanz et al., 2012) investigated glibenclamide's structure in various states, providing insights into the stability and behavior of such compounds.
Therapeutic Applications
- Therapeutic Applications : Research into the conjugation of similar compounds with other therapeutic agents has been conducted. For instance, (Kim et al., 2019) explored the development of a mutual prodrug combining an anti-psychotic agent with an anti-inflammatory compound for targeted delivery in treating colitis.
Properties
IUPAC Name |
5-[[2-(azepane-1-carbonyl)phenyl]sulfamoyl]-2-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-23-21(26)18-15-16(11-12-20(18)30-2)31(28,29)24-19-10-6-5-9-17(19)22(27)25-13-7-3-4-8-14-25/h5-6,9-12,15,24H,3-4,7-8,13-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDYRRPXRAKNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.